REACTION_CXSMILES
|
[CH:1](=O)[CH3:2].[C:4](O)(=O)[CH3:5].[N+:8]([C:11]1[CH:12]=[C:13]2[C:19]([NH2:20])=[N:18][NH:17][C:14]2=[N:15][CH:16]=1)([O-:10])=[O:9].[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>C1COCC1.ClC(Cl)C.C(OCC)(=O)C>[CH2:4]([N:20]([CH2:1][CH3:2])[C:19]1[C:13]2[C:14](=[N:15][CH:16]=[C:11]([N+:8]([O-:10])=[O:9])[CH:12]=2)[NH:17][N:18]=1)[CH3:5] |f:3.4,5.6|
|
Name
|
|
Quantity
|
0.258 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.105 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(=NC1)NN=C2N
|
Name
|
THF dichloroethane
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.ClC(C)Cl
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with hexanes/ethyl acetate (9:1), hexanes/ethyl acetate (4:1)
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=NNC2=NC=C(C=C21)[N+](=O)[O-])CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 mg | |
YIELD: PERCENTYIELD | 16% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |